N-[(+)-Jasmonoyl]-(L)-isoleucine
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Overview
Description
N-[(+)-Jasmonoyl]-(L)-isoleucine: is a naturally occurring compound found in plants. It is a conjugate of jasmonic acid and isoleucine, playing a crucial role in plant defense mechanisms and growth regulation. This compound is a part of the jasmonate family, which is involved in various physiological processes, including stress responses, growth, and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(+)-Jasmonoyl]-(L)-isoleucine typically involves the conjugation of jasmonic acid with L-isoleucine. This can be achieved through a peptide bond formation reaction, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms to produce jasmonic acid, which is then conjugated with L-isoleucine through enzymatic processes. This method is advantageous due to its efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: N-[(+)-Jasmonoyl]-(L)-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated jasmonoyl isoleucine, while reduction could produce jasmonoyl isoleucine alcohol.
Scientific Research Applications
N-[(+)-Jasmonoyl]-(L)-isoleucine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and conjugation reactions.
Biology: The compound is crucial in studying plant defense mechanisms and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the agricultural industry to enhance plant growth and resistance to pests and diseases
Mechanism of Action
The mechanism of action of N-[(+)-Jasmonoyl]-(L)-isoleucine involves its interaction with specific receptors in plants, such as the jasmonate ZIM-domain (JAZ) proteins. Upon binding to these receptors, it triggers a signaling cascade that leads to the activation of various genes involved in defense responses and growth regulation. The molecular targets include transcription factors and enzymes that modulate the expression of defense-related genes .
Comparison with Similar Compounds
Methyl jasmonate: Another jasmonate compound with similar functions but different structural properties.
Jasmonic acid: The parent compound of N-[(+)-Jasmonoyl]-(L)-isoleucine, involved in similar physiological processes.
Salicylic acid: A plant hormone with overlapping roles in defense mechanisms but distinct signaling pathways.
Uniqueness: this compound is unique due to its specific role in conjugating jasmonic acid with isoleucine, which enhances its stability and bioactivity in plants. This conjugation allows for more precise regulation of plant responses to environmental stimuli compared to its unconjugated counterparts .
Properties
Molecular Formula |
C18H29NO4 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H29NO4/c1-4-6-7-8-14-13(9-10-15(14)20)11-16(21)19-17(18(22)23)12(3)5-2/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,19,21)(H,22,23)/b7-6-/t12-,13-,14-,17-/m0/s1 |
InChI Key |
IBZYPBGPOGJMBF-USJDGMIGSA-N |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O |
Origin of Product |
United States |
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